Quantified Differentiation in Kinase Inhibition Potency for PI3Kα
Derivatization of the 5H-Pyridazino[4,5-b]indol-4-ol core yields compounds with significantly enhanced potency against PI3Kα compared to the parent scaffold. A specific 5-benzylated derivative (Compound 18) demonstrated an IC50 of 0.091 µM against PI3Kα [1]. In contrast, the unsubstituted core (5H-Pyridazino[4,5-b]indol-4-ol) and simpler derivatives in the same study exhibited IC50 values only in the micromolar range, representing a 10- to 100-fold improvement in potency achieved through targeted substitution on the parent scaffold [1]. This highlights the core's value as a platform for creating highly potent inhibitors, not as the active entity itself.
| Evidence Dimension | PI3Kα Inhibitory Activity |
|---|---|
| Target Compound Data | Derivative 'Compound 18' (5-benzylated-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole): IC50 = 0.091 µM |
| Comparator Or Baseline | Parent core (5H-Pyridazino[4,5-b]indol-4-ol) and other less substituted derivatives: IC50 > 1 µM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay against PI3Kα |
Why This Matters
Procuring the parent core enables the synthesis of highly optimized, potent inhibitors, whereas purchasing a pre-made derivative locks a program into a specific, potentially suboptimal, potency profile.
- [1] Bruel, A., Logé, C., Tauzia, M. L., Ravache, M., Le Guevel, R., Guillouzo, C., Lohier, J. F., Oliveira Santos, J. S., Lozach, O., Meijer, L., Ruchaud, S., Bénédetti, H., & Robert, J. M. (2012). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 57, 225-233. View Source
